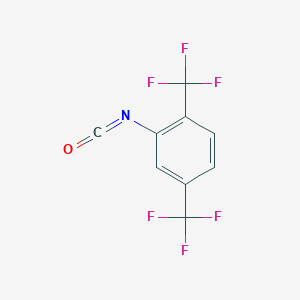

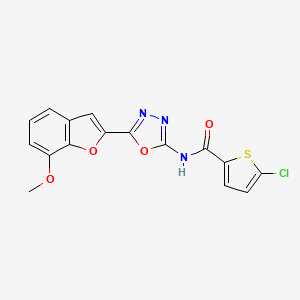

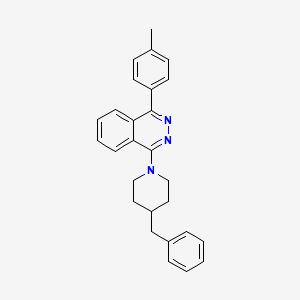

![molecular formula C13H20N4O2 B2706510 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034454-70-9](/img/structure/B2706510.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines are a class of compounds that have been synthesized and studied for their potential applications in medicinal chemistry . They can be functionalized at various positions, providing a versatile scaffold for drug development .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves catalytic hydrogenation, which leads to compounds with a free C(3) position suitable for further functionalization . The approach allows for easy installation of functional groups to C(2) and C(3) positions .Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines includes a pyrazole ring fused with a piperazine ring . This structure can be modified at various positions to create a wide range of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrogenation and functionalization . The functionalization can occur at various positions on the molecule, allowing for a high degree of structural diversity .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized a variety of novel compounds incorporating morpholine and pyrazole derivatives, aiming to explore their potential applications in medicinal chemistry and materials science. For example, a study focused on the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, utilizing intramolecular cyclization techniques. This research is fundamental in the quest to discover new pharmaceuticals with enhanced efficacy and reduced side effects (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Molecular Interaction Studies

Another significant application is in the molecular interaction studies of these compounds with biological receptors. For instance, molecular interaction analysis of a related antagonist with the CB1 cannabinoid receptor provided insights into the conformational preferences and binding modes, contributing to the development of more selective and potent drugs (J. Shim et al., 2002).

Antimicrobial and Antitumor Activities

Derivatives of the discussed compound have been evaluated for their antimicrobial and antitumor activities. For example, certain synthesized compounds demonstrated significant in vivo antiobesity activity related to CB1 receptor antagonism, indicating their potential in treating metabolic disorders (Brijesh Kumar Srivastava et al., 2007). Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its utility in creating potent antimicrobials, further emphasizing the chemical's relevance in pharmaceutical research (Y. C. S. Kumar et al., 2007).

Inhibition of SARS-CoV Protease

The ongoing exploration into compounds capable of inhibiting the SARS-CoV 3C-like protease is crucial for developing treatments for coronavirus infections. Research into thieno[2,3-d]pyrimidine derivatives demonstrated their activity against the protease, showcasing the potential of morpholine and pyrazole derivatives in antiviral therapy (Amira S. Abd El-All et al., 2016).

Magnetic Studies of Heterocyclic Compounds

Heterocyclic compounds derived from morpholine and pyrazole have also been studied for their magnetic properties. For example, research on tetranuclear Cu4(II) and Ni4(II) square grids based on heterocycle polytopic ligands provided valuable insights into the magnetic interactions within these complexes, contributing to the development of new magnetic materials (T. Mandal et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been used as building blocks in medicinal chemistry .

Mode of Action

It’s worth noting that the introduction of different substituents in different positions of pyrazole and/or piperazine rings has been shown to be possible , which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar structure have been used in drug research , suggesting that they may interact with various biochemical pathways.

Pharmacokinetics

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have been discussed , which could potentially influence the compound’s pharmacokinetic properties.

Result of Action

It’s worth noting that compounds with a similar structure have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .

Action Environment

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have been discussed , which could potentially influence the compound’s action in different environments.

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPBBKRALGIWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

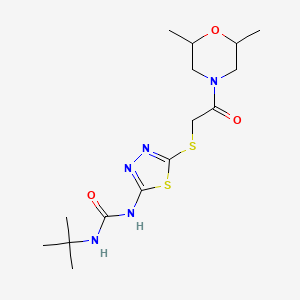

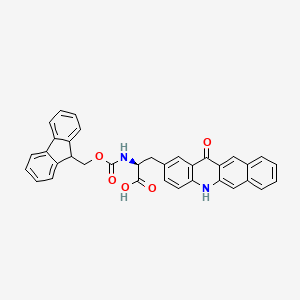

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)

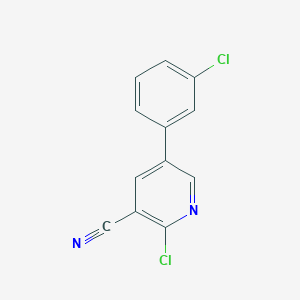

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2706434.png)

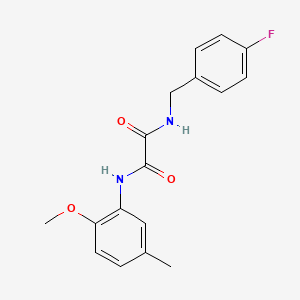

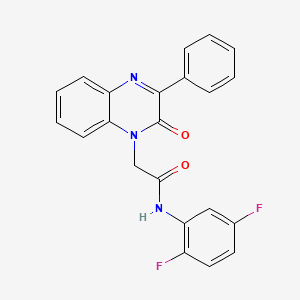

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)

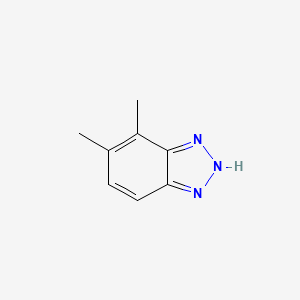

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)

![1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2706443.png)